molecular formula C18H38N6O4 B6595419 Lysyllysyllysine CAS No. 25988-63-0

Lysyllysyllysine

Cat. No.: B6595419
CAS No.: 25988-63-0
M. Wt: 402.5 g/mol
InChI Key: WBSCNDJQPKSPII-UHFFFAOYSA-N
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Description

It is a cationic moiety with the molecular formula C18H38N6O4 and a molecular weight of 402.53 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysyllysyllysine can be synthesized through peptide synthesis techniques, where lysine residues are sequentially added to form the tripeptide. The synthesis involves the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lysyllysyllysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted this compound derivatives .

Scientific Research Applications

Chemical Properties and Structure

Lysyllysyllysine has the molecular formula C18H38N6O4\text{C}_{18}\text{H}_{38}\text{N}_{6}\text{O}_{4} and is known for its cationic nature, which facilitates interactions with negatively charged biomolecules such as DNA and proteins. Its structure allows for multiple modifications, enhancing its functional capabilities in various applications.

Gene Delivery Systems

LLL has been investigated as a component in gene delivery vectors. Its polycationic nature allows it to condense DNA into nanoparticles, providing protection from enzymatic degradation. Studies have demonstrated that LLL can enhance the transfection efficiency of plasmid DNA into cells, making it a promising candidate for gene therapy applications. For instance:

  • Tetra(L-lysine)-grafted poly(organophosphazene) : This compound was synthesized to improve gene delivery efficacy. The incorporation of LLL enhances the stability and cellular uptake of therapeutic genes, as shown in experiments involving various cell lines .
  • DNA-protein cross-linking studies : Research has shown that LLL can form cross-links with DNA under oxidative conditions, which may have implications for understanding DNA damage and repair mechanisms .

Cancer Therapy

LLL's role as an immunomodulator is being explored in cancer therapy. It has been found to activate Toll-like receptors (TLRs), particularly TLR2, which plays a crucial role in the immune response against tumors. The activation of TLRs by lipopeptides containing LLL can enhance anti-tumor immunity by promoting cytokine production and activating immune cells:

  • PAM 2CSK 4 : A synthetic lipopeptide that includes LLL has shown potent immunostimulatory effects, inducing a wide range of cytokines and chemokines involved in anti-tumor responses . This lipopeptide has been tested against various cancers, including melanoma and leishmaniasis.

Vaccine Development

LLL has been utilized in vaccine formulations due to its ability to enhance immune responses. The incorporation of LLL into vaccine candidates can improve their efficacy by promoting stronger humoral and cellular immunity:

  • Lipopeptide Vaccines : Vaccines based on lipopeptides containing LLL have been shown to induce robust immune responses against infectious diseases. These vaccines leverage the ability of LLL to activate TLRs, leading to enhanced antigen presentation and T cell activation .

Summary of Key Findings

Application AreaKey FindingsReferences
Gene DeliveryEnhances transfection efficiency; protects DNA from degradation
Cancer TherapyActivates TLR2; induces cytokine production; enhances anti-tumor immunity
Vaccine DevelopmentImproves immune responses; effective in inducing humoral and cellular immunity

Mechanism of Action

Lysyllysyllysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA and cell membranes. This interaction facilitates the formation of gene delivery vectors and DNA nanoparticles. The primary molecular targets include genetic material within cells, where this compound can enhance the delivery and expression of therapeutic genes .

Comparison with Similar Compounds

Similar Compounds

    Lysyllysine: A dipeptide composed of two lysine residues.

    Polylysine: A polymer of lysine residues.

    Lysylhydroxylysine: A modified lysine with a hydroxyl group.

Uniqueness

Lysyllysyllysine is unique due to its tripeptide structure, which provides a balance between the simplicity of dipeptides and the complexity of polymers. This structure allows for versatile applications in gene delivery and drug delivery systems, making it a valuable compound in scientific research.

Biological Activity

Lysyllysyllysine (LLL) is a tripeptide composed of three lysine residues, which has garnered interest in various biological and pharmaceutical applications due to its unique properties. This article explores the biological activity of LLL, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula C18H38N6O4C_{18}H_{38}N_{6}O_{4} and is often studied in its trifluoroacetate salt form for enhanced solubility and stability in biological assays. The synthesis of LLL typically involves solid-phase peptide synthesis techniques, allowing for efficient production of this compound in research settings.

Biological Mechanisms

LLL exhibits several biological activities primarily through its interaction with cellular pathways:

  • TLR2 Agonism : LLL has been identified as a potent agonist of Toll-Like Receptor 2 (TLR2), which plays a crucial role in the immune response. Activation of TLR2 by LLL leads to the induction of various cytokines and chemokines, enhancing immune responses against pathogens such as bacteria and viruses .
  • Cationic Liposomes : LLL has been conjugated with oleyl amine to form cationic liposomes, which demonstrate anticancer activity. These liposomes facilitate drug delivery by enhancing cellular uptake through electrostatic interactions with negatively charged cell membranes .

Cytokine Induction

A study highlighted that LLL induces a broad spectrum of cytokines, including interleukins (IL-6, IL-10), interferons (IFN-β, IFN-γ), and tumor necrosis factor (TNF). This cytokine profile suggests that LLL may enhance both innate and adaptive immune responses .

Case Studies

  • Cancer Treatment : In preclinical models, LLL-conjugated liposomes have shown promising results in targeting melanoma cells. The mechanism involves the activation of immune cells through TLR2 signaling, leading to increased tumor cell apoptosis .
  • Regulatory T Cell Function : Another study investigated the effects of LLL on regulatory T cells (Tregs) in autoimmune models. It was found that LLL could modulate Treg function, potentially reducing their suppressive capacity in certain contexts .

Data Table: Biological Activities of this compound

ActivityMechanismReference
TLR2 AgonismCytokine induction
Anticancer ActivityCationic liposome formation
Modulation of Treg FunctionAltered cytokine profile

Properties

IUPAC Name

6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSCNDJQPKSPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Poly-L-lysine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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